Cas no 40248-63-3 ((-)-Menthyloxyacetic Acid)

(-)-Menthyloxyacetic Acid structure
(-)-Menthyloxyacetic Acid structure
商品名:(-)-Menthyloxyacetic Acid
CAS番号:40248-63-3
MF:C12H22O3
メガワット:214.3013
MDL:MFCD00001483
CID:331956
PubChem ID:7018861

(-)-Menthyloxyacetic Acid 化学的及び物理的性質

名前と識別子

    • Acetic acid, [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-, [1R-(1alpha,2beta,5alpha)]-
    • (-)-MENTHYLOXYACETIC ACID
    • L-MENTHOXYACETIC ACID
    • 2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]ACETIC ACID
    • L-p-menth-3-yloxyacetic acid
    • (-)-MENTHOXYACETIC ACID
    • (?)-Menthyloxyacetic acid
    • Acetic acid,2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-
    • 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid
    • (-)-MenthyloxyaceticAcid
    • SY005833
    • NSC 43708
    • (+)-MENTHOXYACETICACID
    • NS00089346
    • 40248-63-3
    • EINECS 254-857-2
    • EN300-25882
    • SCHEMBL473782
    • 2-((2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid
    • Z218677528
    • NSC-43708
    • FT-0659333
    • 71420-37-6
    • NS00090955
    • menthoxyacetic acid
    • AKOS022098785
    • Oprea1_044396
    • CILPHQCEVYJUDN-UHFFFAOYSA-
    • MFCD00001483
    • [(2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid #
    • {[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid
    • InChI=1/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)
    • 2-(5-methyl-2-propan-2-yl-cyclohexyl)oxyethanoic acid
    • Levo-menthoxyacetic acid
    • DTXSID50871388
    • FT-0773152
    • AC7533
    • CS-0204311
    • 2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid
    • AKOS000201237
    • 4-(3-PHENYLPROPYL)PYRIDINEN-OXIDE
    • NSC43708
    • CS-11115
    • Acetic acid, [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-, [1R-(1.alpha.,2.beta.,5.alpha.)]-
    • ((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid
    • EINECS 275-438-0
    • 2-(5-methyl-2-propan-2-yl-cyclohexyl)oxyacetic acid
    • 2-((2-Isopropyl-5-methylcyclohexyl)oxy)aceticacid
    • A825010
    • 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetic acid
    • [(2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid
    • DB-015169
    • DB-079788
    • STL329179
    • DS-022059
    • [[(2S)-2-ISOPROPYL-5-METHYLCYCLOHEXYL]OXY]ACETIC ACID
    • (-)-Menthyloxyacetic Acid
    • MDL: MFCD00001483
    • インチ: 1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11+/m1/s1
    • InChIKey: CILPHQCEVYJUDN-VWYCJHECSA-N
    • ほほえんだ: O(C([H])([H])C(=O)O[H])[C@@]1([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1([H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 214.15700
  • どういたいしつりょう: 214.157
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 46.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.01 g/mL at 20 °C(lit.)
  • ゆうかいてん: 52.0 to 56.0 deg-C
  • ふってん: 163-164 °C/10 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.4672(lit.)
  • PSA: 46.53000
  • LogP: 2.54840
  • 光学活性: [α]25/D −92.5°, c = 4 in methanol
  • ようかいせい: 未確定

(-)-Menthyloxyacetic Acid セキュリティ情報

(-)-Menthyloxyacetic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(-)-Menthyloxyacetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-342810A-1g
[(2-isopropyl-5-methylcyclohexyl)oxy]acetic acid,
40248-63-3
1g
¥3836.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M20570-5g
(-)-Menthyloxyacetic acid
40248-63-3
5g
¥678.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M170163-25g
(-)-Menthyloxyacetic Acid
40248-63-3 98%
25g
¥1880.90 2023-09-01
Enamine
EN300-1627980-1.0g
2-{[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid
40248-63-3
1g
$128.0 2023-06-04
eNovation Chemicals LLC
D688584-25g
(-)-Menthyloxyacetic Acid
40248-63-3 98%
25g
$260 2024-07-20
eNovation Chemicals LLC
D659086-5g
(-)-MENTHOXYACETIC ACID
40248-63-3 97%
5g
$200 2024-06-05
Chemenu
CM343798-1g
2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetic acid
40248-63-3 95%+
1g
$57 2023-02-02
Chemenu
CM343798-25g
2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetic acid
40248-63-3 95%+
25g
$515 2022-06-11
SHENG KE LU SI SHENG WU JI SHU
sc-342810-250 mg
[(2-isopropyl-5-methylcyclohexyl)oxy]acetic acid,
40248-63-3
250MG
¥1,805.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-342810A-1 g
[(2-isopropyl-5-methylcyclohexyl)oxy]acetic acid,
40248-63-3
1g
¥3,836.00 2023-07-11

(-)-Menthyloxyacetic Acid 関連文献

Related Articles

(-)-Menthyloxyacetic Acidに関する追加情報

Recent Advances in the Study of (-)-Menthyloxyacetic Acid (CAS: 40248-63-3): A Comprehensive Research Brief

(-)-Menthyloxyacetic Acid (CAS: 40248-63-3) is a chiral derivative of menthol that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a chiral auxiliary, its metabolic pathways, and its potential in drug formulation. This research brief aims to consolidate the latest findings related to this compound, providing a detailed overview of its current applications and future prospects.

One of the most notable advancements in the study of (-)-Menthyloxyacetic Acid is its application in asymmetric synthesis. Researchers have demonstrated its efficacy as a chiral auxiliary in the synthesis of enantiomerically pure compounds, which are critical in the development of pharmaceuticals with reduced side effects. A 2023 study published in the *Journal of Medicinal Chemistry* highlighted its use in the synthesis of beta-blockers, showcasing its ability to enhance stereoselectivity and yield.

In addition to its synthetic utility, (-)-Menthyloxyacetic Acid has been investigated for its pharmacokinetic properties. A recent preclinical study evaluated its metabolic stability and bioavailability, revealing favorable absorption profiles in rodent models. These findings suggest its potential as a scaffold for prodrug development, particularly for compounds requiring sustained release or targeted delivery.

Further research has explored the compound's anti-inflammatory and analgesic properties. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* reported that (-)-Menthyloxyacetic Acid derivatives exhibited significant COX-2 inhibition, comparable to traditional NSAIDs but with reduced gastrointestinal toxicity. This positions the compound as a promising candidate for the development of safer anti-inflammatory agents.

The safety profile of (-)-Menthyloxyacetic Acid has also been a focus of recent investigations. Toxicological studies conducted in vitro and in vivo have shown minimal cytotoxicity at therapeutic concentrations, supporting its potential for clinical translation. However, further studies are needed to assess long-term effects and potential drug interactions.

Looking ahead, the versatility of (-)-Menthyloxyacetic Acid continues to inspire innovative research. Its applications extend beyond pharmaceuticals, with emerging studies exploring its use in agrochemicals and flavor enhancers. Collaborative efforts between academia and industry are expected to accelerate the development of novel derivatives and formulations, paving the way for commercialization.

In conclusion, (-)-Menthyloxyacetic Acid (CAS: 40248-63-3) represents a multifaceted compound with broad implications for chemical biology and drug development. Its chiral properties, metabolic stability, and therapeutic potential make it a valuable subject of ongoing research. Future studies should focus on optimizing its synthetic routes, expanding its pharmacological applications, and addressing any remaining safety concerns to fully realize its potential in the pharmaceutical industry.

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